

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1266065

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a substituted pyrrole ring, imparts specific chemical and biological properties that are of interest to the scientific community. This technical guide provides a comprehensive overview of the known properties of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**, including its chemical and physical characteristics, spectral data, and potential biological activities. The document also outlines general experimental protocols for the synthesis and biological evaluation of similar pyrrole derivatives, which can serve as a foundational methodology for studies involving this specific compound.

Chemical and Physical Properties

1,5-Dimethyl-1H-pyrrole-2-carbonitrile, with the CAS number 56341-36-7, is a member of the pyrrole family.^{[1][2][3][4][5][6][7][8]} The core structure consists of a five-membered aromatic pyrrole ring with methyl groups at the 1 and 5 positions and a nitrile group at the 2 position.^[1] This substitution pattern is key to its reactivity and potential applications.

Table 1: Chemical and Physical Properties of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**

Property	Value	Reference
IUPAC Name	1,5-dimethyl-1H-pyrrole-2-carbonitrile	[2][3][5][7][8]
CAS Number	56341-36-7	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₇ H ₈ N ₂	[1][2][3][4][5][6][7][8]
Molecular Weight	120.15 g/mol	[1][3][8]
Appearance	Brown-gray crystalline powder	[6]
Melting Point	54-56 °C	[6]
Boiling Point	214.16 °C (estimate)	[6]
SMILES	<chem>CC1=CC=C(N1C)C#N</chem>	[2][7]
InChI	InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3	[1]

Spectral Data

The structural elucidation of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** is supported by various spectroscopic techniques. While detailed spectral data with peak assignments are not readily available in the public domain, the existence of NMR (¹H and ¹³C), IR, and GC-MS data has been documented.

Table 2: Summary of Available Spectral Data

Technique	Data Availability
^1H NMR	Data exists, but specific chemical shifts and coupling constants are not publicly detailed.
^{13}C NMR	Data exists, but specific chemical shifts are not publicly detailed.
IR Spectroscopy	Data exists, but specific peak frequencies and assignments are not publicly detailed.
Mass Spectrometry (GC-MS)	Data exists, but detailed fragmentation patterns are not publicly detailed.

Synthesis

A specific, detailed experimental protocol for the synthesis of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** is not widely published. However, general synthetic routes for substituted pyrrole-2-carbonitriles can be adapted. One common method involves the dehydration of the corresponding aldoxime.

Experimental Protocol: Synthesis from 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde Oxime

This protocol is based on a general method for the synthesis of pyrrole-2-carbonitriles from their corresponding oximes.^[9]

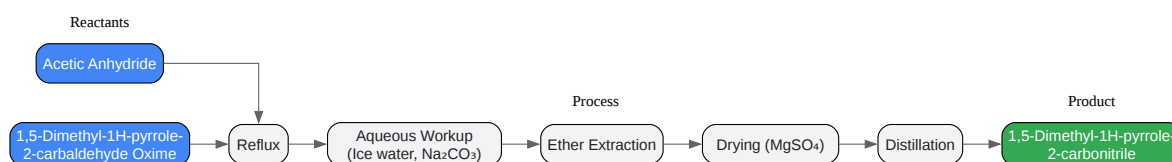
Materials:

- 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime
- Acetic anhydride
- Ice water
- Sodium carbonate
- Diethyl ether

- Anhydrous magnesium sulfate

Procedure:

- Reflux the 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde oxime in acetic anhydride for approximately 20 minutes.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into ice water and stir for 2 hours.
- Neutralize the mixture with sodium carbonate.
- Extract the aqueous mixture with diethyl ether (2x).
- Combine the ether layers and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by distillation under reduced pressure to obtain **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.



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Caption: General workflow for the synthesis of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.

Biological Activity

The pyrrole scaffold is a common motif in biologically active compounds, and derivatives have shown a range of activities, including antimicrobial and anticancer properties.^[10] While **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** has been mentioned as a potential pro-apoptotic and antitumor agent, specific quantitative data from biological assays are not publicly available.^[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines, which could be applied to **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**.^{[1][2]}

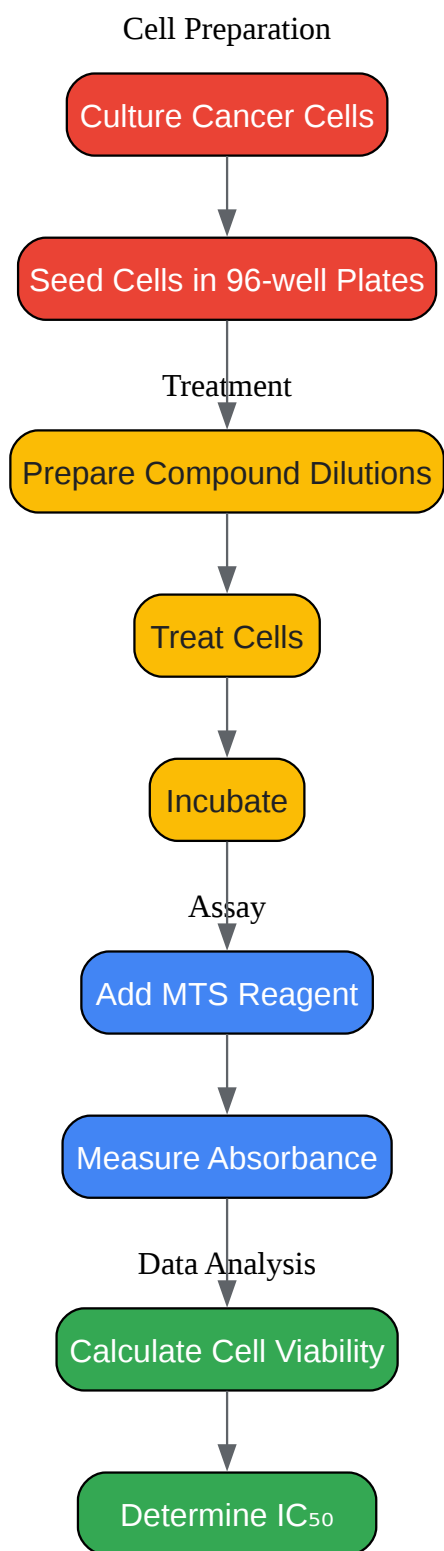
Materials:

- Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3)^[1]
- Culture medium (e.g., DMEM/F12) with supplements
- **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**
- MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Culture cancer cells to approximately 60% confluence.
- Harvest cells and seed them into 96-well plates at an appropriate density.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** in culture medium.
- Treat the cells with the different concentrations of the compound and include appropriate controls (vehicle and untreated cells).

- Incubate the plates for a specified period (e.g., 24 or 48 hours).
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.



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Caption: General workflow for an in vitro cytotoxicity assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.^[3]

Materials:

- Bacterial and/or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**
- 96-well microtiter plates
- Incubator

Procedure:

- Prepare a standardized inoculum of the test microorganism.
- Prepare serial twofold dilutions of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** in the broth medium in the wells of a 96-well plate.
- Inoculate each well with the microbial suspension.
- Include positive (microorganism without compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Visually inspect the plates for turbidity to determine the lowest concentration of the compound that inhibits visible growth (the MIC).

Signaling Pathways

Currently, there is no publicly available information linking **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** to any specific biological signaling pathways. Further research, including

mechanism-of-action studies, would be required to elucidate its potential molecular targets and downstream effects.

Conclusion

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is a compound with a foundation for potential applications in various scientific fields, particularly in drug discovery. This guide has summarized the available chemical, physical, and spectral information and provided general experimental frameworks for its synthesis and biological evaluation. The lack of detailed, publicly available experimental data and mechanistic studies highlights the need for further research to fully characterize this compound and explore its therapeutic potential. The provided protocols and data tables serve as a valuable resource for researchers initiating studies on **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** and other related pyrrole derivatives.

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